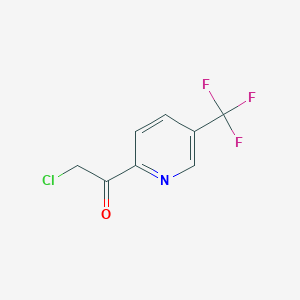
2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone
Descripción general
Descripción
“2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone” is a chemical compound with the molecular formula C8H5ClF3NO . It is a light yellow solid and is used as a model substrate to investigate regioexhaustive functionalization .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone” is 1S/C8H5ClF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2 . This indicates the arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
“2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone” is a light yellow solid . It has a molecular weight of 223.58 . The melting point is not available, but the related compound “2-Chloro-5-(trifluoromethyl)pyridine” has a melting point of 32-34 °C . The density of “2-Chloro-5-(trifluoromethyl)pyridine” is 1.417 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application : This compound is a key structural motif in active agrochemical and pharmaceutical ingredients. It’s used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
- Methods of Application or Experimental Procedures : The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Fungicidal Activity
- Summary of the Application : Pyrimidinamine derivatives containing the “2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone” moiety have shown excellent fungicidal activity .
- Methods of Application or Experimental Procedures : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Application 3: Herbicide Intermediate
- Summary of the Application : This compound is used as an intermediate in the synthesis of fluazifop-P-butyl and haloxyfop-R-methyl, which are herbicides .
- Methods of Application or Experimental Procedures : The compound is used in the chemical synthesis of these herbicides, but the specific procedures and technical details are proprietary to the manufacturers .
- Results or Outcomes : The resulting herbicides, fluazifop-P-butyl and haloxyfop-R-methyl, are used for weed control in a variety of crops .
Application 4: Insecticide Intermediate
- Summary of the Application : This compound is used as an intermediate in the synthesis of chlorfluazuron, which is an insecticide .
- Methods of Application or Experimental Procedures : The compound is used in the chemical synthesis of chlorfluazuron, but the specific procedures and technical details are proprietary to the manufacturers .
- Results or Outcomes : Chlorfluazuron is a potent insecticide used for controlling a variety of pests .
Application 5: Liquid Crystal Intermediate
- Summary of the Application : This compound is used as an intermediate in the production of certain types of liquid crystals .
- Methods of Application or Experimental Procedures : The compound is used in the chemical synthesis of these liquid crystals, but the specific procedures and technical details are proprietary to the manufacturers .
- Results or Outcomes : The resulting liquid crystals are used in a variety of applications, including displays in electronics .
Application 6: Regioexhaustive Functionalization
- Summary of the Application : This compound may be employed as a model substrate to investigate the regioexhaustive functionalization .
- Methods of Application or Experimental Procedures : The compound is used in organic chemistry experiments to study the process of regioexhaustive functionalization .
- Results or Outcomes : The outcomes of these studies can contribute to the development of new synthetic methods in organic chemistry .
Application 7: Synthesis of Fluazifop-P-butyl and Haloxyfop-R-methyl
- Summary of the Application : This compound is used as an intermediate in the synthesis of fluazifop-P-butyl and haloxyfop-R-methyl, which are herbicides .
- Methods of Application or Experimental Procedures : The compound is used in the chemical synthesis of these herbicides, but the specific procedures and technical details are proprietary to the manufacturers .
- Results or Outcomes : The resulting herbicides, fluazifop-P-butyl and haloxyfop-R-methyl, are used for weed control in a variety of crops .
Application 8: Synthesis of Chlorfluazuron
- Summary of the Application : This compound is used as an intermediate in the synthesis of chlorfluazuron, which is an insecticide .
- Methods of Application or Experimental Procedures : The compound is used in the chemical synthesis of chlorfluazuron, but the specific procedures and technical details are proprietary to the manufacturers .
- Results or Outcomes : Chlorfluazuron is a potent insecticide used for controlling a variety of pests .
Application 9: Liquid Crystal Intermediate
- Summary of the Application : This compound is used as an intermediate in the production of certain types of liquid crystals .
- Methods of Application or Experimental Procedures : The compound is used in the chemical synthesis of these liquid crystals, but the specific procedures and technical details are proprietary to the manufacturers .
- Results or Outcomes : The resulting liquid crystals are used in a variety of applications, including displays in electronics .
Application 10: Regioexhaustive Functionalization
- Summary of the Application : This compound may be employed as a model substrate to investigate the regioexhaustive functionalization .
- Methods of Application or Experimental Procedures : The compound is used in organic chemistry experiments to study the process of regioexhaustive functionalization .
- Results or Outcomes : The outcomes of these studies can contribute to the development of new synthetic methods in organic chemistry .
Propiedades
IUPAC Name |
2-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRYFUMJFTNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)
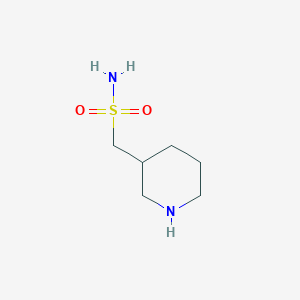
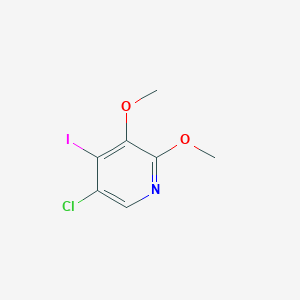

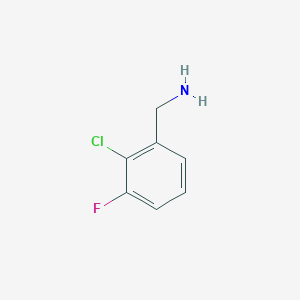
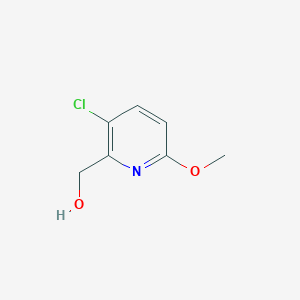
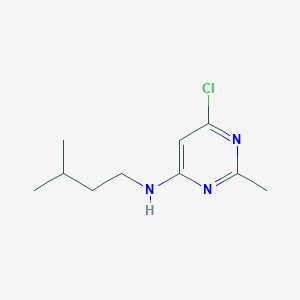
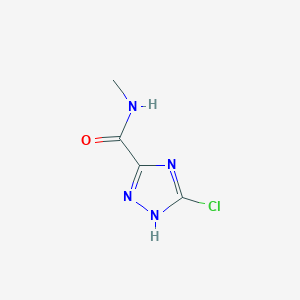
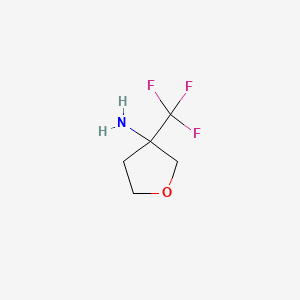
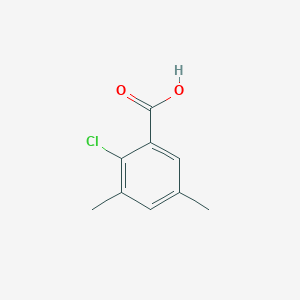
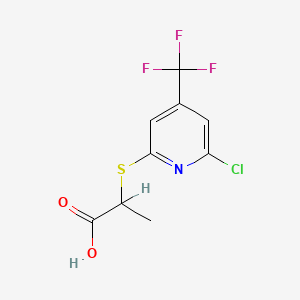
![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)